Cas no 2228533-10-4 (tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate)

Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. The acetamido and methylcarbamate functionalities enhance its versatility in multi-step synthetic routes. This compound is valuable for constructing complex molecules due to its well-defined reactivity and compatibility with a range of coupling reagents. Its crystalline form ensures consistent purity, making it suitable for precise applications in medicinal chemistry and drug development.
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate structure
2228533-10-4 structure
商品名:tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
CAS番号:2228533-10-4
MF:C17H24N2O4
メガワット:320.383464813232
CID:5952843
PubChem ID:165778860

tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-1902080
    • 2228533-10-4
    • tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
    • インチ: 1S/C17H24N2O4/c1-12(21)18-14-9-7-8-13(10-14)17(5,11-20)19(6)15(22)23-16(2,3)4/h7-11H,1-6H3,(H,18,21)
    • InChIKey: GVANTAKSFVZBGD-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C=O)(C)C1C=CC=C(C=1)NC(C)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 320.17360725g/mol
  • どういたいしつりょう: 320.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.7Ų

tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902080-0.1g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
0.1g
$1320.0 2023-06-01
Enamine
EN300-1902080-2.5g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
2.5g
$2940.0 2023-06-01
Enamine
EN300-1902080-5.0g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
5g
$4349.0 2023-06-01
Enamine
EN300-1902080-0.25g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
0.25g
$1381.0 2023-06-01
Enamine
EN300-1902080-10.0g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
10g
$6450.0 2023-06-01
Enamine
EN300-1902080-1.0g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
1g
$1500.0 2023-06-01
Enamine
EN300-1902080-0.5g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
0.5g
$1440.0 2023-06-01
Enamine
EN300-1902080-0.05g
tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate
2228533-10-4
0.05g
$1261.0 2023-06-01

tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate 関連文献

tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamateに関する追加情報

Introduction to Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate (CAS No. 2228533-10-4)

Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228533-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl substituent and the presence of an acetamidophenyl moiety, contribute to its distinctive chemical properties and potential biological activities.

The synthesis of Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The acetamidophenyl group introduces a nitrogen-rich aromatic ring system, which is often exploited in drug design for its ability to interact with biological targets such as enzymes and receptors. Additionally, the 1-oxopropan-2-yl side chain provides a hydrophobic region that can enhance the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that carbamates can serve as effective intermediates in the development of novel therapeutic agents. For instance, derivatives of carbamates have been explored for their potential in treating neurological disorders, inflammation, and infectious diseases. The structural motif present in Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate aligns well with these trends, suggesting that it may exhibit similar pharmacological properties.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the tert-butyl group and the acetamidophenyl moiety creates a rigid structure that can be modified to optimize binding affinity and selectivity. This flexibility allows chemists to explore various functional groups and substitutions, enabling the design of highly tailored molecules with specific biological effects. The 1-oxopropan-2-yl chain further enhances this modularity, providing additional sites for chemical manipulation.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates. Molecular modeling techniques, such as docking studies and virtual screening, have been instrumental in evaluating the binding interactions between Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate and biological targets. These studies have revealed that the compound exhibits favorable binding profiles with several enzymes and receptors implicated in various diseases. For example, preliminary simulations suggest that it may interact with carbonic anhydrase, an enzyme involved in metabolic processes and implicated in conditions such as glaucoma and altitude sickness.

The pharmacokinetic properties of Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate are also of considerable interest. The presence of the tert-butyl group can influence metabolic stability, while the hydrophobic nature of the acetamidophenyl and 1-oxopropan-2-yl chains can affect solubility and distribution within biological systems. These factors are critical for determining the compound's efficacy and safety profile. Further experimental studies are needed to elucidate its absorption, distribution, metabolism, excretion (ADME) characteristics.

In conclusion,Tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate (CAS No. 2228533-10-4) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Its synthesis presents challenges that require expertise in organic chemistry but offers opportunities for designing novel therapeutic agents. As research continues to uncover new applications for carbamate-based compounds, this molecule is poised to play a significant role in future drug discovery efforts.

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